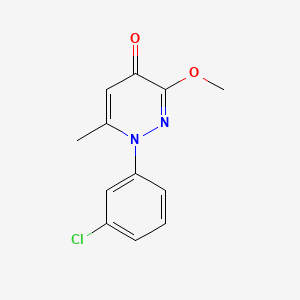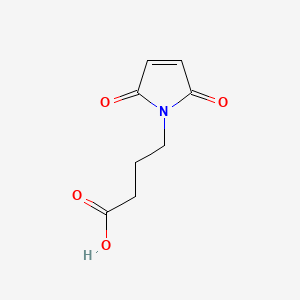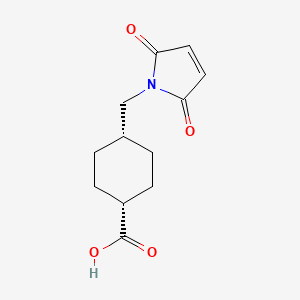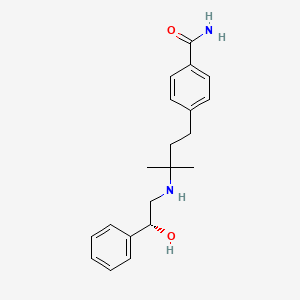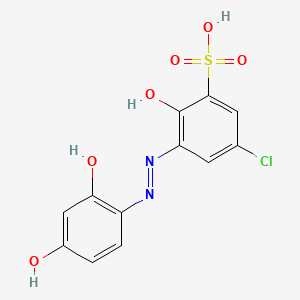
8-OH-DPAT
概要
説明
ジフェニルアンモニウムトリフラート (DPAT) は、さまざまな化学反応における効率性と汎用性から注目を集めている有機触媒です。特に、β-エナミノンの合成とスピロヘテロ環式化合物の合成においてその役割が知られています。 DPAT は、環境に優しい性質と取り扱いのしやすさが評価されており、学術分野と産業界の両方で人気があります .
科学的研究の応用
DPAT は、以下を含む科学研究において幅広い用途があります。
作用機序
DPAT は、さまざまな化学反応において触媒として作用することで、その効果を発揮します。反応の活性化エネルギーを低下させ、反応が起こるのに適した環境を提供することにより、目的の生成物の生成を促進します。 DPAT 触媒反応に関与する分子標的と経路には、カルボニル化合物の活性化と最終生成物につながる中間体の形成が含まれます .
Safety and Hazards
将来の方向性
Research on 5-HT7 receptor, which 8-OH-DPAT was found to act as an agonist, suggests that G protein-coupled receptor (GPCR) dimerization and G protein-independent signaling are promising future directions . This could lead to the development of more efficient dimer- and/or pathway-specific therapeutics .
生化学分析
Biochemical Properties
8-OH-DPAT plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a full agonist of the 5-HT1A receptor, which is a subtype of serotonin receptors . Additionally, this compound has been found to act as an agonist of the 5-HT7 receptor and as a serotonin reuptake inhibitor . These interactions are crucial for its effects on neurotransmission and its potential therapeutic applications. The compound’s ability to bind to these receptors and modulate their activity underlies its diverse pharmacological effects, including antidepressant, anxiolytic, and antiemetic properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the serotonergic system, which plays a role in learning and memory . It can impair performance in tasks involving spatial information processing, such as the Morris water maze, by interacting with 5-HT1A receptors in the hippocampus . Additionally, this compound has been observed to reduce oxidative stress and protect retinal cells from damage, highlighting its potential neuroprotective effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a 5-HT1A receptor agonist, this compound binds to these receptors and activates them, leading to downstream signaling events . This activation can result in the inhibition of adenylate cyclase, reducing cyclic AMP levels and modulating neurotransmitter release . Additionally, this compound’s interaction with 5-HT7 receptors and its role as a serotonin reuptake inhibitor further contribute to its complex pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound has a biological half-life of approximately 1.5 hours . Studies have shown that repeated administration of this compound can lead to different responses in functional pre- and postsynaptic 5-HT1A receptors . For example, systemic administration of this compound can impair learning tasks mediated by hippocampal mechanisms . Additionally, this compound has been found to reduce lipofuscin accumulation and oxidative damage in retinal cells over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, intraperitoneal injection of this compound at doses of 1, 2, and 4 mg/kg has been studied for its impact on spontaneous alternation behavior in a Y-maze . Higher doses of this compound have been associated with decreased locomotor activity and increased perseverative behavior . Additionally, this compound has been shown to induce compulsive checking behavior in rats, with varying effects depending on the dosage and duration of treatment .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its interaction with enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation . The metabolic pathways of this compound involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine . These metabolic processes are essential for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . These interactions are crucial for the compound’s pharmacological activity and its ability to modulate serotonergic signaling.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound has been shown to localize to the axon hillock of motoneurons, where it activates 5-HT1A receptors and inhibits motoneuron firing . This localization is essential for its role in modulating neuronal activity and its potential therapeutic applications in neurological disorders.
準備方法
合成経路と反応条件
DPAT を用いた β-エナミノンの合成には、穏やかな反応条件下で β-ジケトンとアミドまたはアミンを縮合させる方法が用いられます。 この方法は、コスト効率が高く腐食性が低いため、良好な収率から優れた収率が得られます . この反応は通常、触媒として DPAT の存在下で行われ、苛酷な条件や高価な試薬を使用せずに目的の生成物を生成します。
工業的製造方法
工業的な環境では、DPAT はさまざまな有機合成プロセスにおいて触媒として使用されます。 スピロヘテロ環式化合物の製造における DPAT の応用には、ワンポット合成法が用いられ、DPAT が 5,5-ジメチル-1,3-シクロヘキサンジオン、チオ尿素、およびアルデヒドの反応を沸騰エタノール中で触媒します . この方法は効率的であり、目的の化合物を中程度の収率から良好な収率で生成します。
化学反応の分析
反応の種類
DPAT は、以下を含むいくつかの種類の化学反応に関与しています。
縮合反応: DPAT は、β-ジケトンとアミドまたはアミンの縮合を触媒してβ-エナミノンを生成します.
脱水性グリコシル化: DPAT は、マイクロ波照射下での炭水化物ヘミアセタールの直接脱水性グリコシル化反応に使用されます.
一般的な試薬と条件
DPAT を含む反応で使用される一般的な試薬には、β-ジケトン、アミド、アミン、および炭水化物ヘミアセタールが含まれます。 反応は通常、穏やかな条件下、多くの場合室温またはエタノール中還流下で行われます .
生成される主要な生成物
DPAT を含む反応から生成される主要な生成物には、β-エナミノン、スピロヘテロ環式化合物、およびグリコシル化生成物があります。 これらの生成物は、医薬品やその他の有機化合物の合成における貴重な中間体です .
類似化合物との比較
類似化合物
DPAT に類似した化合物には、ピロリジニウム塩やアンモニウムトリフラートなどの他の有機触媒が含まれます . これらの化合物は、同様の触媒特性を共有し、さまざまな有機合成反応で使用されています。
DPAT の独自性
DPAT は、その高い効率、低い腐食性、および取り扱いのしやすさによってユニークです。 DPAT は、穏やかな反応条件下で良好な収率から優れた収率を提供するため、学術分野と産業界の両方のアプリケーションにとって魅力的な選択肢です .
特性
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14/h5-7,14,18H,3-4,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXGJMSKWNBENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897384 | |
| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78950-78-4 | |
| Record name | 8-OH-DPAT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78950-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078950784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXY-2-(DI-N-PROPYLAMINO)TETRALIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWS1724PX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 8-OH-DPAT?
A1: this compound exhibits high affinity and selectivity as an agonist for serotonin 5-HT1A receptors. [, , , , , , ] These receptors are found both pre- and postsynaptically in the central nervous system and play a crucial role in various physiological processes including mood regulation, anxiety, and neuroendocrine function. [, , , , , , , , ]
Q2: How does this compound activation of 5-HT1A receptors influence neuronal activity?
A2: Depending on the location and type of 5-HT1A receptor, this compound can exert diverse effects. Activation of presynaptic 5-HT1A autoreceptors, located on serotonin neurons in the raphe nuclei, leads to a decrease in serotonin release. [, ] Conversely, stimulating postsynaptic 5-HT1A receptors on target neurons in various brain regions can either increase or decrease their firing rate, contributing to the compound's complex pharmacological profile. [, , , , ]
Q3: Can this compound interact with receptors other than 5-HT1A receptors?
A3: While highly selective for 5-HT1A receptors, some studies suggest this compound may interact with other receptor subtypes, albeit with lower affinity. For instance, it displays a tenfold higher affinity for the α2B-adrenergic receptor subtype compared to the α2A subtype. [] Additionally, this compound has been reported to influence dopamine-mediated behaviors, although the precise mechanisms remain to be fully elucidated. []
Q4: Does this compound affect neuroendocrine function?
A4: Yes, studies demonstrate that this compound administration can influence the release of several hormones. It has been shown to increase plasma levels of adrenocorticotropic hormone (ACTH) and oxytocin, likely via activation of hypothalamic 5-HT1A receptors. [, ] Furthermore, research suggests this compound can modulate corticosterone and prolactin release. [] These findings highlight the compound's intricate involvement in neuroendocrine regulation.
Q5: How do structural modifications of this compound influence its activity and selectivity?
A5: Research suggests that even subtle structural changes to this compound can significantly alter its pharmacological profile. For instance, the 5-HT agonist 5-hydroxy-3-(di-n-propylamino)chroman (5-OH-DPAC), which differs only slightly in structure from this compound, exhibits similar efficacy in facilitating male rat sexual behavior but is approximately three times less potent. [] These findings emphasize the importance of structure-activity relationship (SAR) studies in optimizing the pharmacological properties of this compound and developing novel compounds with improved selectivity and potency.
Q6: How is this compound metabolized in vivo?
A6: While specific details on the metabolic pathways of this compound are limited in the provided research, it is generally understood that drugs are often metabolized by enzymes in the liver. This metabolic process can lead to the formation of active or inactive metabolites, influencing the drug's overall efficacy and duration of action. [, ]
Q7: What behavioral effects have been observed following this compound administration in animal models?
A7: this compound induces a range of behavioral effects in animal models. It has been shown to increase punished responding in pigeons while decreasing unpunished responding, suggesting potential anxiolytic-like effects. [] Additionally, this compound can induce hypothermia in rodents, an effect often used as a measure of 5-HT1A receptor function. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



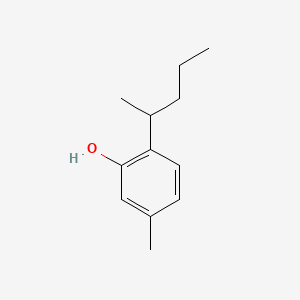
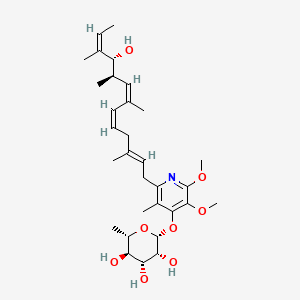

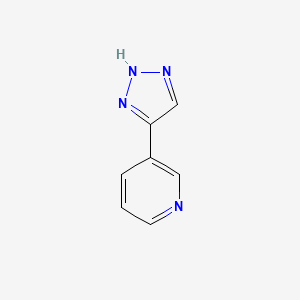
![N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1664143.png)
